2,3',5-Trichlorobiphenyl

描述

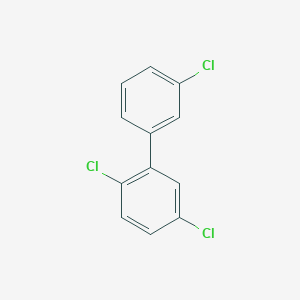

2,3’,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of two benzene rings connected by a single bond, with three chlorine atoms attached at the 2, 3’, and 5 positions. PCBs are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

准备方法

Synthetic Routes and Reaction Conditions

2,3’,5-Trichlorobiphenyl can be synthesized through various methods, including the dechlorination of higher chlorinated biphenyls. One common method involves the dechlorination of 2,3,4,5-tetrachlorobiphenyl using an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, under environmentally relevant conditions . Another method involves the catalytic dechlorination of polychlorinated biphenyls using activated carbon under mild conditions, which can achieve high dechlorination efficiency .

Industrial Production Methods

Industrial production of 2,3’,5-Trichlorobiphenyl typically involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to achieve the desired chlorination pattern. The resulting mixture is then purified to isolate the specific isomer .

化学反应分析

Oxidation Reactions

2,3',5-Trichlorobiphenyl undergoes oxidation to form hydroxylated metabolites. These reactions are critical in environmental degradation studies and toxicological assessments.

Oxidation pathways are significant in determining the compound’s environmental fate and toxicity profile. Hydroxylated derivatives are often more polar, enhancing their solubility and mobility in aquatic systems.

Reduction and Dechlorination

Microbial and chemical dechlorination pathways reduce chlorine substitution, yielding less chlorinated biphenyls.

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Microbial Dechlorination | Dehalobium chlorocoercia DF-1 (anaerobic conditions) | Dichlorobiphenyls (e.g., 2,3-dichlorobiphenyl) | Organohalide-respiring bacteria selectively remove chlorine atoms at meta and para positions. |

| Chemical Reduction | Zinc dust, sodium borohydride | Lower chlorinated biphenyls | Reduction efficiency depends on solvent polarity and temperature. |

Dechlorination is a critical remediation strategy for PCB-contaminated environments. Anaerobic microbial processes dominate in sediments, whereas chemical reduction is utilized in laboratory settings .

Substitution Reactions

Chlorine atoms in this compound can be replaced by other functional groups under specific conditions.

Substitution reactions are leveraged to modify the compound’s physicochemical properties for analytical or synthetic purposes.

Environmental Degradation Pathways

This compound persists in ecosystems but degrades via combined biotic and abiotic mechanisms:

Toxicological Implications of Reaction Byproducts

Reaction metabolites often exhibit altered biological activity:

科学研究应用

Environmental Impact

Persistence and Bioaccumulation

PCBs, including 2,3',5-Trichlorobiphenyl, are known for their resistance to environmental degradation. They can bioaccumulate in the food chain, leading to higher concentrations in top predators. Studies indicate that these compounds can persist in sediment and aquatic environments for decades, posing long-term ecological risks .

Degradation Studies

Research has focused on the degradation pathways of this compound in various environmental matrices. For instance, investigations into the phototransformation of PCBs in aquatic systems show that dissolved organic matter significantly influences the degradation rates and products formed during exposure to sunlight .

Biological Effects

Toxicological Studies

Toxicology studies have demonstrated that exposure to this compound can lead to various adverse health effects in organisms. In vitro studies on houseflies have shown that this compound affects enzyme levels and reduces survival rates when dosed at specific concentrations . Additionally, research has indicated potential endocrine-disrupting effects due to its interaction with hormone receptors .

Mechanistic Insights

Investigations into the mechanisms of action reveal that PCBs can induce oxidative stress and DNA damage in cells. For instance, studies have reported that exposure to this compound leads to increased DNA strand breaks and altered gene expression related to stress response pathways .

Analytical Methods

Detection Techniques

The analysis of PCBs, including this compound, typically employs gas chromatography coupled with mass spectrometry (GC-MS). Method 8082A from the EPA is a standard approach for detecting PCBs in environmental samples, allowing for quantification of individual congeners .

Case Studies

- Environmental Monitoring : A study conducted on sediment samples from industrial sites revealed detectable levels of this compound, highlighting its persistence in contaminated environments.

- Biomonitoring : Research involving fish populations exposed to PCB-laden waters showed bioaccumulation of this compound, correlating with physiological changes indicative of endocrine disruption.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Monitoring | Detection and quantification in sediments and water bodies using GC-MS techniques |

| Toxicological Research | Studies on survival rates and enzyme activity in model organisms like houseflies |

| Degradation Pathways | Research on phototransformation and biodegradation processes in aquatic environments |

| Mechanistic Studies | Investigations into oxidative stress and DNA damage mechanisms associated with PCB exposure |

作用机制

The mechanism of action of 2,3’,5-Trichlorobiphenyl involves its interaction with various molecular targets and pathways. PCBs can bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, PCBs can interfere with the circadian clock by inhibiting the expression of the core circadian component PER1 .

相似化合物的比较

2,3’,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

2,3’,5’-Trichlorobiphenyl: Another isomer with chlorine atoms at different positions.

2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms.

2,3,4,5-Tetrachlorobiphenyl: A tetrachlorinated biphenyl that can be dechlorinated to form 2,3’,5-Trichlorobiphenyl.

Each of these compounds has unique properties and reactivity patterns, making them distinct in their chemical behavior and applications.

生物活性

2,3',5-Trichlorobiphenyl (PCB 18) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals that have been widely used in industrial applications. This compound is particularly notable for its biological activity, which has implications for both human health and environmental safety.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₉Cl₃ and an average molecular mass of approximately 257.54 g/mol. The compound's structure features three chlorine atoms attached to a biphenyl backbone, which significantly influences its chemical behavior and biological interactions. The arrangement of these chlorine substituents affects not only its stability but also its reactivity and toxicity profiles.

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in the regulation of various biological processes, including:

- Endocrine disruption : PCB 18 can alter hormone levels, potentially affecting reproductive health and development.

- Toxicity mechanisms : It induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and can lead to oxidative stress and cellular damage.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism |

|---|---|

| Endocrine disruption | Alters hormone levels affecting reproductive health |

| Toxicity induction | Induces cytochrome P450 enzymes leading to oxidative stress |

Case Studies and Epidemiological Findings

Research has highlighted several case studies that illustrate the adverse effects associated with PCB exposure, including this compound:

- Yucheng Incident (Taiwan, 1979) : This incident involved the contamination of rice oil with PCBs. Individuals exposed exhibited symptoms such as skin lesions, pigmentation changes, and long-term health issues including developmental delays in children born to exposed mothers. These children showed signs of hyperpigmentation and cognitive impairments up to age 12 .

- Lake Michigan Fish Consumption : A study on populations consuming fish from Lake Michigan revealed that prenatal exposure to PCBs resulted in poorer short-term memory functioning in children. The study linked high maternal consumption of contaminated fish to developmental delays .

- Occupational Exposure : Workers involved in the manufacture of electrical capacitors showed increased rates of hematological neoplasms and gastrointestinal cancers associated with PCB exposure .

Environmental Persistence and Bioaccumulation

This compound is characterized by its stability and persistence in the environment. This stability leads to bioaccumulation in the food chain, posing risks not only to wildlife but also to humans who consume contaminated food sources.

Table 2: Environmental Impact Data

| Parameter | Value |

|---|---|

| Log Kow | High (indicating lipophilicity) |

| Bioaccumulation factor | Significant in aquatic organisms |

Research Findings

Recent studies have employed quantitative structure-activity relationship (QSAR) models to predict the bioaccumulation potential of PCBs, including this compound. These models indicate that structural modifications can significantly alter toxicity profiles and environmental persistence .

属性

IUPAC Name |

1,4-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074778 | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-81-4 | |

| Record name | 2,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,3'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions "weathered PCBs." What does this mean and how does it relate to the persistence of 2,3',5-Trichlorobiphenyl in the environment?

A1: "Weathered PCBs" refers to mixtures of these compounds that have been present in the environment for extended periods. Over time, the less persistent congeners, like some isomers of this compound, might be preferentially degraded by natural processes, leaving behind a higher proportion of more recalcitrant compounds []. This weathering process can result in a shift in the composition of PCB mixtures found in the environment. This highlights the potential persistence of specific PCB congeners like this compound, even in the presence of microbial activity. Further research into the specific dechlorination pathways and rates of different this compound isomers by microbial communities in the Venice Lagoon sediment could help understand its long-term fate in this environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。